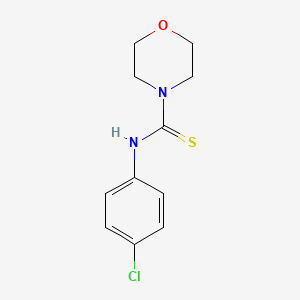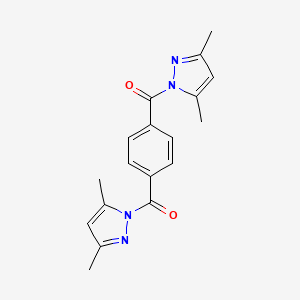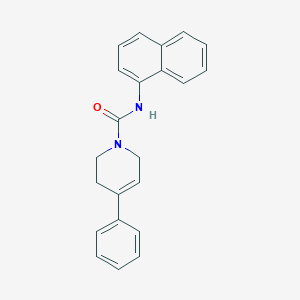![molecular formula C16H18ClNO2S B5700814 N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as CDEB, is a sulfonamide-based compound that has been studied for its potential use in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves binding to specific receptors in the body to produce biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves binding to specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). Binding to these receptors produces various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and reduction of inflammation.
Biochemical and Physiological Effects:
This compound produces various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and reduction of inflammatory cytokines and chemokines. These effects are mediated through the binding of this compound to specific receptors in the body, including PPARγ and TRPV1.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain receptors, which allows for targeted effects on specific cells and tissues. Additionally, this compound has been shown to have low toxicity and minimal side effects. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
For research on N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide include further exploration of its potential use in cancer research, neuroprotection, and inflammation. Additionally, research could focus on developing more effective methods for synthesizing and administering this compound, as well as investigating its potential use in combination with other compounds for enhanced effects. Finally, research could explore the potential use of this compound in other scientific research applications, such as cardiovascular disease and metabolic disorders.
Synthesis Methods
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized in a multi-step process, starting with the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. The resulting compound is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form this compound. The final product is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, this compound has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-7-13(2)16(10-12)21(19,20)18-9-8-14-4-3-5-15(17)11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNUDDLDKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)
![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![methyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5700805.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)




![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
